molecular formula C19H19N3O3 B2697307 3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine CAS No. 2034577-14-3

3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine

Cat. No.: B2697307
CAS No.: 2034577-14-3
M. Wt: 337.379
InChI Key: KUXXSVYJJAUQCV-UHFFFAOYSA-N
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Description

3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound that features a benzofuran moiety linked to a piperidine ring via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of 2-alkyne phenols . The piperidine ring can be introduced via nucleophilic substitution reactions, and the methanone bridge is formed through carbonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the methanone bridge can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted piperidine compounds.

Scientific Research Applications

3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine is unique due to its combination of the benzofuran and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-8-9-18(21-20-13)24-15-6-4-10-22(12-15)19(23)17-11-14-5-2-3-7-16(14)25-17/h2-3,5,7-9,11,15H,4,6,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXXSVYJJAUQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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